molecular formula C15H14F2N2O2 B5430385 1-(3,4-Difluorophenyl)-3-(4-ethoxyphenyl)urea

1-(3,4-Difluorophenyl)-3-(4-ethoxyphenyl)urea

Cat. No.: B5430385
M. Wt: 292.28 g/mol
InChI Key: BBESZGVXOCIMMG-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-3-(4-ethoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings substituted with fluorine and ethoxy groups, respectively

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2/c1-2-21-12-6-3-10(4-7-12)18-15(20)19-11-5-8-13(16)14(17)9-11/h3-9H,2H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBESZGVXOCIMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)-3-(4-ethoxyphenyl)urea typically involves the reaction of 3,4-difluoroaniline with 4-ethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-3-(4-ethoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents, leading to the formation of various substituted derivatives.

Scientific Research Applications

1-(3,4-Difluorophenyl)-3-(4-ethoxyphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential. It is being explored for its ability to inhibit specific enzymes or receptors involved in disease processes.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s fluorine and ethoxy substituents play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)-3-(4-ethoxyphenyl)urea can be compared with other similar compounds, such as:

    1-(3,4-Difluorophenyl)-3-phenylurea: Lacks the ethoxy group, which may result in different chemical and biological properties.

    1-(4-Ethoxyphenyl)-3-phenylurea:

    1-(3,4-Difluorophenyl)-3-(4-methoxyphenyl)urea: Contains a methoxy group instead of an ethoxy group, which may influence its solubility and interaction with biological targets.

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